molecular formula C24H28N4O3S2 B4362065 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4362065
M. Wt: 484.6 g/mol
InChI Key: NWKFQRREBPWWCN-UHFFFAOYSA-N
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Description

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. Pyrazoles are often synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The sulfonyl group can be introduced via sulfonation reactions, while the piperidinecarboxamide moiety is typically formed through amide bond formation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE apart is its combination of a pyrazole ring, a sulfonyl group, and a piperidinecarboxamide moiety. This unique structure may confer specific biological activities or chemical reactivity that is not observed in similar compounds .

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-3-27-17-23(18(2)26-27)33(30,31)28-15-9-10-19(16-28)24(29)25-21-13-7-8-14-22(21)32-20-11-5-4-6-12-20/h4-8,11-14,17,19H,3,9-10,15-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKFQRREBPWWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

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